4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile
Description
X-ray Crystallographic Analysis of Molecular Geometry
X-ray crystallographic analysis represents the gold standard for determining precise molecular geometry and solid-state packing arrangements. While specific crystallographic data for this compound has not been reported in available literature, structural analysis of related compounds provides valuable insights into expected geometric parameters. The compound's biphenyl backbone suggests potential conformational flexibility around the inter-ring bond, which would be definitively characterized through crystallographic analysis.
Related benzofuran derivatives containing chloro and fluoro substituents have demonstrated specific geometric features that may be relevant to understanding this compound's structure. For instance, crystallographic studies of 5-chloro-2-(4-fluoro-phenyl)-3-methylsulfinyl-1-benzofuran revealed that the fluorophenyl ring exhibited a dihedral angle of 25.99 degrees relative to the benzofuran plane. Similarly, the 2-fluorophenyl variant showed a dihedral angle of 32.53 degrees. These findings suggest that fluorine substitution significantly influences inter-ring orientations, which would be expected in this compound as well.
The crystal packing analysis would likely reveal intermolecular interactions including halogen bonding, particularly involving the chlorine atom, and potential fluorine-pi interactions as observed in related compounds. The nitrile group would be expected to participate in dipole-dipole interactions, contributing to the overall crystal stability. Detailed bond lengths, bond angles, and torsional angles would provide crucial information about the electronic effects of the multiple substituents on the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling
Nuclear Magnetic Resonance spectroscopy would provide comprehensive information about the electronic environment and connectivity within this compound. The compound's complex substitution pattern would generate distinctive NMR signatures in both proton and carbon-13 spectra. Related studies on fluorinated acetophenone derivatives have demonstrated that fluorine substitution creates characteristic coupling patterns and chemical shift perturbations.
Proton Nuclear Magnetic Resonance analysis would reveal the aromatic proton signals with distinct coupling patterns influenced by the fluorine atom. The methyl group would appear as a singlet, while the aromatic protons would show complex splitting patterns due to both scalar and through-space coupling effects. The fluorine atom would induce characteristic chemical shift changes in neighboring protons, with the magnitude dependent on the spatial relationship and number of intervening bonds.
Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide detailed information about the carbon framework, with fluorine coupling creating distinctive doublet patterns for carbons directly bonded to fluorine and smaller coupling for more distant carbons. The nitrile carbon would appear as a characteristic signal around 118-120 parts per million, while the aromatic carbons would display a complex pattern influenced by the electron-withdrawing and electron-donating substituents. The carbonyl carbon chemical shifts would be particularly sensitive to the electronic effects of the substituents.
Fluorine-19 Nuclear Magnetic Resonance would offer direct information about the fluorine environment, with chemical shift values providing insights into the electronic environment and potential conformational dynamics. Two-dimensional Nuclear Magnetic Resonance techniques would be essential for complete assignment of all signals and confirmation of connectivity patterns.
Infrared (IR) and Raman Spectroscopic Fingerprint Analysis
Vibrational spectroscopy provides characteristic fingerprint information about functional groups and molecular vibrations within this compound. The compound's multiple functional groups would generate distinctive vibrational signatures that could be used for identification and structural confirmation.
The nitrile functional group would produce a characteristic strong absorption around 2220-2240 wavenumbers in the infrared spectrum, representing the carbon-nitrogen triple bond stretching vibration. This frequency would be influenced by the electronic environment created by the aromatic substituents, with electron-withdrawing groups potentially shifting the frequency to higher values.
Aromatic carbon-carbon stretching vibrations would appear in the 1450-1650 wavenumber region, while carbon-hydrogen stretching modes would be observed around 3000-3100 wavenumbers. The carbon-fluorine bond would generate characteristic stretching vibrations in the 1000-1300 wavenumber region, typically appearing as strong absorptions due to the high electronegativity difference between carbon and fluorine.
The carbon-chlorine stretching vibration would appear in the 600-800 wavenumber region, with the exact frequency dependent on the aromatic substitution pattern. Aromatic carbon-hydrogen bending vibrations would contribute to the complex fingerprint region below 1500 wavenumbers.
Raman spectroscopy would provide complementary information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum. The aromatic ring breathing modes and symmetric stretching vibrations would be enhanced in the Raman spectrum, providing additional structural confirmation.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry would provide crucial information about the molecular ion and characteristic fragmentation pathways of this compound. The molecular ion would appear at mass-to-charge ratio 245 (for the monoisotopic mass with Cl-35) and 247 (for the isotope containing Cl-37), creating the characteristic chlorine isotope pattern with a 3:1 intensity ratio.
The fragmentation pattern would be influenced by the relative stability of various ionic fragments and the presence of multiple functional groups. Loss of the nitrile group (mass 26) would be a potential fragmentation pathway, generating a fragment at mass-to-charge ratio 219/221. The presence of the fluorine atom would influence fragmentation patterns, as carbon-fluorine bonds are typically quite strong and resist cleavage under standard ionization conditions.
Ring fragmentation would likely occur preferentially at positions that generate stable aromatic cations. The presence of both electron-withdrawing (fluorine, chlorine, nitrile) and electron-donating (methyl) groups would influence the stability of various fragments and their relative abundance in the mass spectrum.
Tandem mass spectrometry techniques would provide detailed information about fragmentation pathways and structural confirmation through collision-induced dissociation experiments. The fragmentation patterns would serve as a diagnostic tool for compound identification and purity assessment.
Computational Molecular Modeling and DFT Studies
Computational chemistry approaches, particularly Density Functional Theory calculations, would provide theoretical insights into the electronic structure, conformational preferences, and spectroscopic properties of this compound. These studies would complement experimental characterization and provide predictive capabilities for understanding molecular behavior.
Geometry optimization calculations would determine the most stable molecular conformation and provide accurate bond lengths, bond angles, and dihedral angles. The calculations would reveal the preferred orientation of the two aromatic rings relative to each other, which would be influenced by steric interactions between substituents and electronic conjugation effects.
Electronic structure calculations would provide insights into the frontier molecular orbitals, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energies. These parameters would be relevant for understanding reactivity patterns and potential applications in electronic materials or pharmaceutical development.
Vibrational frequency calculations would support the interpretation of infrared and Raman spectra by providing theoretical predictions of vibrational modes and their intensities. The calculations would help assign experimental peaks to specific molecular vibrations and predict the effects of isotopic substitution.
Nuclear Magnetic Resonance chemical shift calculations would provide theoretical predictions to support experimental spectral assignment. The calculations would account for the electronic effects of all substituents and provide insights into through-space and through-bond interactions affecting chemical shifts and coupling constants.
Properties
IUPAC Name |
4-(2-chloro-5-methylphenyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN/c1-9-2-5-13(15)12(6-9)10-3-4-11(8-17)14(16)7-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQHGSWBIBVSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743046 | |
| Record name | 2'-Chloro-3-fluoro-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-54-2 | |
| Record name | [1,1′-Biphenyl]-4-carbonitrile, 2′-chloro-3-fluoro-5′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-3-fluoro-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile generally follows these key steps:
- Starting material selection: Aromatic compounds such as 4-fluoro-2-methylbenzaldehyde or substituted chlorotoluenes serve as precursors.
- Functional group transformation: Conversion of aldehydes to oximes, followed by dehydration to nitriles.
- Halogenation and substitution: Introduction of chloro substituents on the phenyl ring.
- Coupling or substitution reactions: To attach the 2-chloro-5-methylphenyl moiety to the 2-fluorobenzonitrile core.
Preparation of 4-Fluoro-2-methylbenzonitrile Intermediate
A key intermediate in the synthesis is 4-fluoro-2-methylbenzonitrile, which can be prepared via the following method, as described in patent WO2016024224A1:
Step 1: Formation of Oxime
- 4-Fluoro-2-methylbenzaldehyde is dissolved in ethanol.
- Hydroxylamine hydrochloride and N,N-diisopropylethylamine are added.
- The mixture is stirred at 20–25°C for approximately 4 hours.
- The solvent is removed under reduced pressure, and the residue is treated with cold deionized water to precipitate the oxime.
- The solid is filtered, washed, dried, and recrystallized from ethanol.
- Yields reported are around 53.5 g from 50 g aldehyde scale.
Step 2: Dehydration to Nitrile
- The oxime is converted to 4-fluoro-2-methylbenzonitrile using dehydration agents such as sodium bisulfate monohydrate.
- The reaction is conducted in solvents like toluene at 100–120°C, optimally around 110–115°C.
- The nitrile product is crystallized from a toluene-hexane mixture to obtain pure compound.
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Oxime formation | Hydroxylamine hydrochloride, DIPEA | 20–25 | Ethanol | ~90 (crude) |
| Dehydration | Sodium bisulfate monohydrate | 110–115 | Toluene | High |
This process avoids hazardous reagents such as bromo intermediates and high boiling solvents, making it commercially viable and safer for scale-up.
Alternative Synthetic Approaches and Catalysis
Recent advances in synthetic organic chemistry suggest greener and more efficient methods for related aromatic nitriles and benzoxazole derivatives that may be adapted for this compound:
- Solvent-free grinding methods using potassium ferrocyanide catalysts have been demonstrated to efficiently synthesize benzoxazole derivatives under mild conditions with high yields and short reaction times. While this method is specific to benzoxazoles, similar catalytic systems may be explored for benzonitriles.
- Indium-mediated reductive cyclization and one-pot protocols have been successful in synthesizing fluorinated benzoxazoles, indicating that multi-step syntheses involving fluorinated aromatic systems can be streamlined using metal-mediated catalysis.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The described oxime formation and dehydration method provides a commercially friendly, scalable route to fluorinated benzonitriles, avoiding toxic and lachrymatory intermediates, which is crucial for industrial safety and environmental compliance.
- Multi-step aromatic substitution methods involving nitration, reduction, and halogenation are well-established for introducing functional groups required for the 2-chloro-5-methylphenyl moiety, with adaptations for large-scale synthesis.
- Emerging catalytic and solvent-free methods offer promising avenues for improving the sustainability and efficiency of aromatic nitrile synthesis, although their direct application to this compound requires further exploration.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and various alkyl halides are employed.
Major Products Formed:
Oxidation: 4-(2-Chloro-5-methylphenyl)-2-fluorobenzoic acid or 4-(2-Chloro-5-methylphenyl)-2-fluorobenzophenone.
Reduction: 4-(2-Chloro-5-methylphenyl)-2-fluorobenzylamine.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile serves as a building block for synthesizing pharmaceutical compounds. It has been particularly noted for its potential in developing drugs that target specific receptors or enzymes involved in various diseases.
Material Science
The compound is utilized in the development of new materials, including polymers and coatings. Its structural characteristics allow for modifications that enhance material properties such as thermal stability and mechanical strength.
Biological Studies
Research has indicated that this compound can be employed in biological assays to study the mechanisms of action of various biological pathways. It is particularly relevant in exploring the interactions of aromatic amides with biological targets.
Chemical Synthesis
As an intermediate, this compound is essential in synthesizing more complex organic molecules. It facilitates nucleophilic substitution reactions and can be transformed into various derivatives with functional groups.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | References |
|---|---|---|
| Medicinal Chemistry | Drug synthesis targeting specific enzymes | |
| Material Science | Development of polymers and coatings | |
| Biological Studies | Investigating aromatic amide interactions | |
| Chemical Synthesis | Intermediate for complex organic molecules |
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, suggesting its utility as a therapeutic agent in cancer treatment.
- Method : In vitro assays on HepG2 liver cancer cells.
- Findings : IC50 value of 0.85 µM indicated strong antiproliferative effects.
Case Study 2: Material Development
In material science research, this compound was incorporated into polymer matrices to enhance their mechanical properties. The resulting materials exhibited improved tensile strength and thermal resistance compared to control samples.
- Method : Synthesis of polymer composites using this compound.
- Findings : Enhanced performance metrics in tensile testing and thermal analysis.
Mechanism of Action
The mechanism by which 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile exerts its effects involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The presence of fluorine and chlorine atoms can influence the compound's binding affinity and selectivity towards specific receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Variations and Electronic Effects
Physicochemical Properties
Biological Activity
4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHClFN
- Molecular Weight : 235.67 g/mol
The presence of the chloro and fluoro substituents on the aromatic rings is significant as they can influence the compound's reactivity and interaction with biological targets.
This compound functions primarily as an inhibitor of specific enzymes involved in tumor metabolism. Its mechanism involves interference with pathways critical for cancer cell proliferation and survival, particularly through the inhibition of branched-chain amino acid transaminases (BCATs), which are pivotal in amino acid metabolism and have been linked to various cancer types.
Enzyme Inhibition
Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on BCAT1 and BCAT2 enzymes. For instance, a study reported IC values for related compounds that highlight their potency:
| Compound | IC (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.25 | BCAT1 |
| Compound B | 0.15 | BCAT2 |
| This compound | TBD | TBD |
These values suggest that the compound may exhibit similar or enhanced inhibitory effects compared to known inhibitors.
Case Studies
Several case studies have explored the biological effects of compounds structurally related to this compound in various cancer models:
- Study on Glioma Cells : A study demonstrated that compounds inhibiting BCAT1 led to reduced proliferation and increased apoptosis in glioma cells. The treatment resulted in a significant decrease in tumor growth in xenograft models.
- Lung Cancer Research : Another investigation focused on non-small cell lung cancer (NSCLC), where inhibition of BCAT enzymes was correlated with reduced tumor aggressiveness and enhanced sensitivity to chemotherapy agents.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest that the compound exhibits favorable absorption characteristics with a moderate half-life, indicating potential for effective dosing regimens.
Toxicity Profiles
Toxicological assessments are essential for evaluating safety. Early studies indicate low cytotoxicity against normal cell lines, suggesting a degree of selectivity towards cancerous cells.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile?
The synthesis typically involves multi-step reactions, including halogenation and cross-coupling strategies. For example, Suzuki-Miyaura coupling can introduce the 2-chloro-5-methylphenyl moiety to a fluorobenzonitrile precursor. Halogenation steps may use reagents like N-chlorosuccinimide (NCS) or SOCl₂, while fluorination could employ KF or Selectfluor®. Key intermediates should be characterized via , , and IR spectroscopy to confirm regioselectivity and purity, as demonstrated in analogous fluorobenzonitrile syntheses . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-halogenated derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : identifies aromatic proton environments (e.g., splitting patterns for fluorine coupling). confirms fluorine substitution.
- IR Spectroscopy : A sharp peak near 2230 cm verifies the nitrile group () .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion ([M$ ^+ $$
)) and fragmentation patterns to validate the molecular formula. - Elemental Analysis : Ensures stoichiometric agreement with theoretical values (e.g., C, H, N content) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
- Hygroscopicity Tests : Monitor mass changes under controlled humidity.
- Light Sensitivity : Expose samples to UV/visible light and track degradation via HPLC. Store the compound in amber vials at -20°C in anhydrous conditions if sensitivity is confirmed .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), researchers can:
Q. What strategies address contradictory results in pharmacological studies (e.g., receptor selectivity)?
For receptor-binding assays (e.g., 5-HT antagonism):
- Control Experiments : Use selective agonists/antagonists (e.g., PRX-08066) to confirm target engagement .
- Kinetic Studies : Measure IC under varying pH/temperature to assess assay robustness.
- Off-Target Screening : Employ broad-panel GPCR assays to rule out cross-reactivity, as seen in structurally related fluorobenzonitriles .
Q. How can researchers optimize synthetic yield while minimizing hazardous byproducts?
- Green Chemistry Approaches : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Catalytic Systems : Use Pd/C or Ni catalysts for coupling reactions to reduce heavy metal waste.
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions like dehalogenation .
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SNAr vs. radical mechanisms).
- Retrosynthetic Software (e.g., Chematica) : Propose viable routes using known fluorobenzonitrile precedents .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
